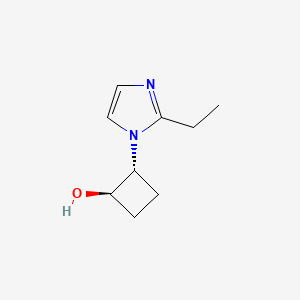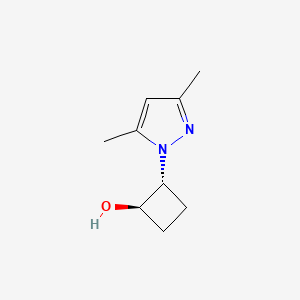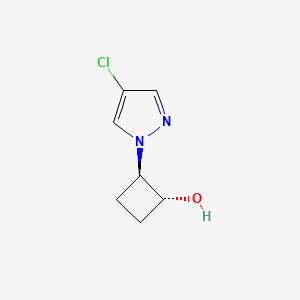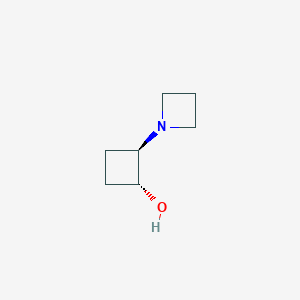
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine
説明
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine, also known as 4-Fluoro-N-(4-ethylphenyl)-3-hydroxyoxolan-3-amine, is an organofluorine compound that has been studied in recent years due to its potential applications in pharmaceutical and medical research. This compound has been used in a variety of synthetic methods, as well as in the study of its biochemical and physiological effects.
科学的研究の応用
Organocatalysis and Synthesis
Organocatalysis has become a pivotal area in synthetic organic chemistry, providing efficient routes to complex molecules. The compound could potentially serve as a catalyst or substrate in asymmetric synthesis due to its chiral centers, which are crucial for producing enantiomerically pure compounds. For example, research by J. Ryu, G. Li, and T. Marks (2003) on organolanthanide-catalyzed hydroamination showcases the importance of similar compounds in regioselective and stereoselective synthesis processes, offering insights into the potential application of "(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine" in such transformations (Ryu, Li, & Marks, 2003).
Fluorous Chemistry
In fluorous chemistry, compounds that facilitate phase separation and recovery are highly valued. D. Szabó et al. (2006) have illustrated the synthesis and applications of fluorous ponytails in chemistry, hinting at the potential of fluorinated compounds like "(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine" to act as phase tags or solubilizing agents in fluorous biphase systems (Szabó et al., 2006).
Material Science
The unique structural features of such compounds can be exploited in material science, especially in the design and synthesis of organic electronic materials. For instance, the synthesis and properties of conjugated polymers and small molecules incorporating amine functionalities have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research by M. Chahma et al. (2007) on electroactive polymers based on triarylamine conjugates underscores the relevance of nitrogen-containing compounds in developing materials with desirable electronic and photophysical properties (Chahma, Gilroy, & Hicks, 2007).
Pharmaceutical Research
In the pharmaceutical sector, the structural motif of "(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine" may be found in drug molecules or intermediates for drug synthesis. The presence of a fluorine atom and a chiral center suggests potential activity in central nervous system (CNS) drugs, where fluorinated amines are often employed to modulate pharmacokinetic and pharmacodynamic profiles. For example, T. Fleck et al. (2003) described the synthesis of key intermediates for antibiotic compounds, demonstrating the utility of chiral amines in drug development (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
特性
IUPAC Name |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-2-9-3-5-10(6-4-9)14-12-8-15-7-11(12)13/h3-6,11-12,14H,2,7-8H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAYMXZPQGFAV-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-N-(4-ethylphenyl)-4-fluorooxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)
![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)


![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)